
3-(ピリジン-4-イル)-1H-ピラゾール-5-カルバルデヒド
説明
1H-Pyrazole-3-carboxaldehyde is a heterocyclic organic compound with the molecular formula C4H4N2O . It is a solid substance .
Molecular Structure Analysis
The molecular structure of 1H-Pyrazole-3-carboxaldehyde consists of a five-membered ring with two nitrogen atoms and three carbon atoms . The SMILES string representation is O=Cc1cc[nH]n1 .Physical And Chemical Properties Analysis
1H-Pyrazole-3-carboxaldehyde is a solid substance . It has a molecular weight of 96.09 . The InChI key is ICFGFAUMBISMLR-UHFFFAOYSA-N .科学的研究の応用
縮合ピラゾロチアゾールおよびピラゾロチアジン合成
この化合物は、縮合ピラゾロチアゾールおよびピラゾロチアジンの合成に使用されます 。これらのヘテロ環系は、特に新しい抗腫瘍剤の開発において、薬理学的可能性のために重要です。ピラゾール環をチアゾール環またはチアジン環に環化することは、より高い特異性とより低い毒性を持つ化合物を生成するための重要なステップです。
医薬品化学における生物活性
この化合物に存在するピラゾール環とピリジン環は、多くの生物学的に活性な分子の構造サブユニットです 。この化合物の誘導体は、鎮痛、鎮静、抗糖尿病、抗マイコバクテリア、抗ウイルス、抗腫瘍などの幅広い生物活性を示すことがわかっています。
抗癌剤の開発
研究者は、この化合物を抗癌剤の開発に使用することを検討しています 。この化合物に見られるチアゾール環とピラゾール環の組み合わせは、癌の進行において重要な経路であるトポイソメラーゼIIアルファ阻害剤およびHhシグナル伝達カスケードの阻害剤としての可能性が調査されています。
医薬品中間体
“3-(ピリジン-4-イル)-1H-ピラゾール-5-カルバルデヒド”は、さまざまな医薬品化合物の合成における中間体として役立ちます 。有機合成におけるビルディングブロックとしての役割は、潜在的な治療用途を持つ新しい分子を作成するために不可欠です。
プリン塩基との構造類似性
この化合物は、プリン塩基であるアデニンとグアニンの構造と類似しているため、核酸またはプリン塩基に結合するタンパク質と相互作用できる薬物の設計に興味があります 。この類似性は、この化合物をプリン代謝またはシグナル伝達に関連する疾患の治療に使用できる可能性を開きます。
糖尿病治療における可能性
この化合物は、血糖値を下げる効果を示しており、血漿血糖値の上昇を伴う障害の予防と治療における潜在的な用途を示唆しています 。これには、1型糖尿病、肥満関連糖尿病、糖尿病性脂質異常症、心血管疾患などの病態が含まれます。
作用機序
Target of Action
The primary targets of 3-(pyridin-4-yl)-1H-pyrazole-5-carbaldehyde, also known as 1H-Pyrazole-3-carboxaldehyde, 5-(4-pyridinyl)-, are the cAMP-dependent protein kinase catalytic subunit alpha and the cAMP-dependent protein kinase inhibitor alpha . These proteins play a crucial role in the regulation of cellular processes such as metabolism, gene expression, and cell proliferation .
Mode of Action
It is known that the compound interacts with its targets, potentially altering their function . This interaction could lead to changes in cellular processes regulated by these proteins, such as cell proliferation and gene expression .
Biochemical Pathways
Given the compound’s targets, it is likely that it impacts pathways related to cell proliferation and gene expression . The downstream effects of these changes could include alterations in cell growth and differentiation .
Pharmacokinetics
These properties would significantly impact the compound’s bioavailability, or the extent and rate at which it reaches its site of action .
Result of Action
Given its targets and potential effects on cell proliferation and gene expression, it is likely that the compound could influence cell growth and differentiation .
Action Environment
The action, efficacy, and stability of 3-(pyridin-4-yl)-1H-pyrazole-5-carbaldehyde could be influenced by various environmental factors. These could include the presence of other molecules, pH, temperature, and the specific cellular environment
特性
IUPAC Name |
3-pyridin-4-yl-1H-pyrazole-5-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N3O/c13-6-8-5-9(12-11-8)7-1-3-10-4-2-7/h1-6H,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVZCCANJMRRJHG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C2=NNC(=C2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-{[(4-Chlorophenyl)methyl]amino}-3-methylbutanoic acid hydrochloride](/img/structure/B1453862.png)
![4-[4-(2-Methylpropyl)benzoyl]piperidine hydrochloride](/img/structure/B1453863.png)

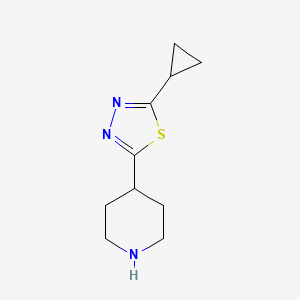
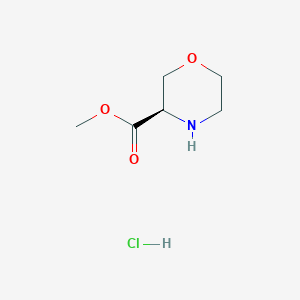
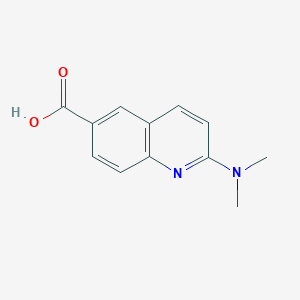
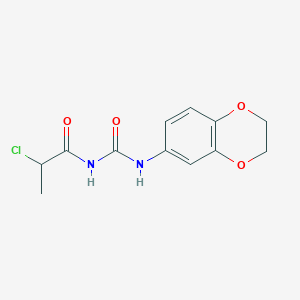

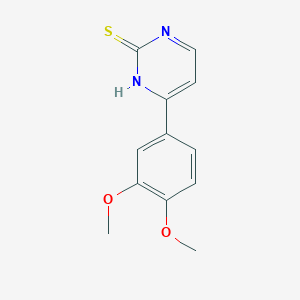

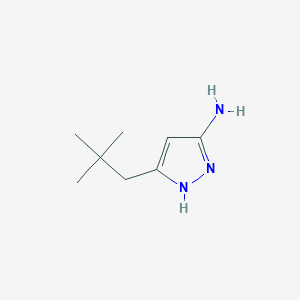
![[4-(1-Methyl-1-phenylethyl)phenoxy]acetyl chloride](/img/structure/B1453879.png)
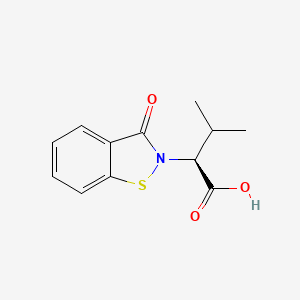
![4-[3-(Trifluoromethyl)phenyl]oxane-4-carboxylic acid](/img/structure/B1453884.png)
